1,5-Dichloro-2-(cyclopentyloxy)-3-fluorobenzene
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Overview
Description
1,5-Dichloro-2-(cyclopentyloxy)-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a cyclopentyloxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-(cyclopentyloxy)-3-fluorobenzene typically involves the following steps:
Etherification: The attachment of the cyclopentyloxy group to the benzene ring.
A common synthetic route involves the reaction of 1,5-dichloro-3-fluorobenzene with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-(cyclopentyloxy)-3-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The reduction of the compound can lead to the removal of halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include benzene derivatives with additional oxygen-containing functional groups.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
1,5-Dichloro-2-(cyclopentyloxy)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-(cyclopentyloxy)-3-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
1,5-Dichloro-2,4-dinitrobenzene: Another halogenated aromatic compound with different functional groups.
1,5-Dichloro-2,3-dinitrobenzene: Similar structure but with nitro groups instead of a cyclopentyloxy group.
1,5-Dichloro-2,4-difluorobenzene: Contains two fluorine atoms instead of one fluorine and one cyclopentyloxy group.
Uniqueness
1,5-Dichloro-2-(cyclopentyloxy)-3-fluorobenzene is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,5-dichloro-2-cyclopentyloxy-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2FO/c12-7-5-9(13)11(10(14)6-7)15-8-3-1-2-4-8/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBABNQZVMSYNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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